molecular formula C10H12O2 B1363963 3,4-dihydro-2H-chromen-3-ylmethanol CAS No. 76727-28-1

3,4-dihydro-2H-chromen-3-ylmethanol

Cat. No.: B1363963
CAS No.: 76727-28-1
M. Wt: 164.2 g/mol
InChI Key: UPDSWAQIQZFOLF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-chromen-3-ylmethanol: is an organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the chromene ring

Scientific Research Applications

Chemistry:

3,4-Dihydro-2H-chromen-3-ylmethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology:

In biological research, this compound is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in pharmacological studies.

Medicine:

The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,4-dihydro-2H-chromen-3-one, which serves as the precursor.

    Reduction: The ketone group in 3,4-dihydro-2H-chromen-3-one is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydroxymethylation: The hydroxyl group is then converted to a hydroxymethyl group through a hydroxymethylation reaction. This can be achieved using formaldehyde (HCHO) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

3,4-Dihydro-2H-chromen-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 3,4-Dihydro-2H-chromen-3-carboxylic acid.

    Reduction: 3,4-Dihydro-2H-chromen-3-ylmethane.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-3-ylmethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Chromene: The parent compound of 3,4-dihydro-2H-chromen-3-ylmethanol, lacking the hydroxymethyl group.

    3,4-Dihydro-2H-chromen-3-one: The ketone precursor used in the synthesis of this compound.

    3,4-Dihydro-2H-chromen-3-carboxylic acid: The oxidation product of this compound.

Uniqueness:

This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSWAQIQZFOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383682
Record name 3,4-dihydro-2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76727-28-1
Record name 3,4-dihydro-2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What does the research tell us about how (3R)-3,4-dihydro-2H-chromen-3-ylmethanol interacts with the HIV-1 IN core domain?

A1: The research paper titled "HIV-1 IN core domain in complex with (3R)-3,4-dihydro-2H-chromen-3-ylmethanol" [] focuses on the structural analysis of the interaction. It presents the crystallographic structure of the HIV-1 integrase (IN) core domain bound to the compound (3R)-3,4-dihydro-2H-chromen-3-ylmethanol. This structural information provides valuable insights into the binding mode of the compound within the active site of the enzyme. Understanding this interaction at a molecular level is crucial for developing antiviral drugs targeting HIV-1 integrase.

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